3,5-Dihydroxy-6,7,8-trimethoxyflavone

Colon Cancer Cytotoxicity Isomer Selectivity

3,5-Dihydroxy-6,7,8-trimethoxyflavone (CAS 14221-65-9), also known as Achyrocline B, is a polymethoxylated flavone first isolated from Achyrocline bogotensis. It belongs to the flavonoid subclass of flavones and is characterized by a 2-phenyl-4H-1-benzopyran-4-one skeleton bearing hydroxyl groups at positions 3 and 5, and methoxy substituents at positions 6, 7, and 8.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 14221-65-9
Cat. No. B089333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxy-6,7,8-trimethoxyflavone
CAS14221-65-9
Synonyms3,5-Dihydroxy-6,7,8-trimethoxy-2-phenyl-4H-1-benzopyran-4-one
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC
InChIInChI=1S/C18H16O7/c1-22-16-12(20)10-11(19)13(21)14(9-7-5-4-6-8-9)25-15(10)17(23-2)18(16)24-3/h4-8,20-21H,1-3H3
InChIKeyTYZXGIOTNSBKDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxy-6,7,8-trimethoxyflavone (CAS 14221-65-9): A Naturally Occurring Polymethoxyflavone with Distinct Isomer-Dependent Bioactivity


3,5-Dihydroxy-6,7,8-trimethoxyflavone (CAS 14221-65-9), also known as Achyrocline B, is a polymethoxylated flavone first isolated from Achyrocline bogotensis [1]. It belongs to the flavonoid subclass of flavones and is characterized by a 2-phenyl-4H-1-benzopyran-4-one skeleton bearing hydroxyl groups at positions 3 and 5, and methoxy substituents at positions 6, 7, and 8 [1]. This unique 3,5-dihydroxy-6,7,8-trimethoxy substitution pattern distinguishes it from its positional isomers and closely related analogs, directly impacting its biological target selectivity and pharmacological profile.

Why Generic Substitution of 3,5-Dihydroxy-6,7,8-trimethoxyflavone Fails: Isomer-Specific Cytotoxicity and Adjuvant Activity


Flavonoids with similar polymethoxylated patterns, such as the positional isomer 5,7-dihydroxy-3,6,8-trimethoxyflavone (flavone A), cannot be interchanged with 3,5-dihydroxy-6,7,8-trimethoxyflavone (flavone B) because their different hydroxy/methoxy positioning leads to markedly divergent—and sometimes opposite—cytotoxic profiles across cancer cell lines [1]. Subtle structural variations among in-class polymethoxyflavones critically alter target cell selectivity, potency, and the ability to synergize with standard chemotherapeutics [2]. Procuring the correct isomer is therefore essential for reproducible experimental outcomes and valid structure–activity relationship conclusions.

Quantitative Evidence Guide for 3,5-Dihydroxy-6,7,8-trimethoxyflavone: Comparator-Based Differentiation Data


Differential Cytotoxicity in Colon Cancer: Flavone B Shows 6-Fold Lower Potency in Caco-2 but 1.9-Fold Higher Potency in HCT-116 Compared with Flavone A

In a direct head-to-head comparison using MTT assays on human colon carcinoma cell lines, the half-maximal effective concentration (EC50) of flavone B (3,5-dihydroxy-6,7,8-trimethoxyflavone) was 74.82 µM in differentiated Caco-2 cells, whereas its positional isomer flavone A (5,7-dihydroxy-3,6,8-trimethoxyflavone) exhibited an EC50 of 12.42 µM—a 6.0-fold difference. Conversely, in poorly differentiated HCT-116 cells, flavone B achieved an EC50 of 37.50 µM, outperforming flavone A (EC50 = 69.99 µM) by 1.9-fold [1]. This demonstrates cell-context-dependent selectivity that cannot be predicted from the isomer alone.

Colon Cancer Cytotoxicity Isomer Selectivity

Pancreatic Cancer Cell Line Selectivity: Flavone B Is Cytotoxic to MIA PaCa Cells (EC50 = 33.18 µM) Whereas Flavone A Is Ineffective

In pancreatic carcinoma models, flavone B selectively reduced viability of poorly differentiated MIA PaCa cells with an EC50 of 33.18 µM, while flavone A showed no cytotoxic effect at the tested concentration range. In contrast, flavone A was cytotoxic to the more differentiated Panc28 cells (EC50 = 51.76 µM) while flavone B had no effect [1]. This orthogonal selectivity underscores that the two isomers possess non-overlapping anti-neoplastic spectra within pancreatic cancer subtypes.

Pancreatic Cancer Isomer Specificity EC50

Breast Cancer Selectivity: Flavone B Is Potently Cytotoxic to SK-BR3 Cells (EC50 = 11.06 µM), Flavone A Shows No Activity

Flavone B (3,5-dihydroxy-6,7,8-trimethoxyflavone) demonstrated potent cytotoxicity against receptor-negative, poorly differentiated SK-BR3 human breast cancer cells with an EC50 of 11.06 µM. Flavone A was devoid of activity in this cell line, and neither isomer affected the more differentiated, receptor-positive MCF-7 breast cancer cells [1]. This identifies flavone B as the sole active isomer in this therapeutically challenging breast cancer subtype.

Breast Cancer SK-BR3 Triple-Negative

Chemotherapy Adjuvant Potential: Achyrocline B Enables a 4-Fold Reduction of 5-Fluorouracil Dose with Preserved Anti-Tumor Efficacy and Reduced Off-Target Toxicity

Co-treatment with Achyrocline B (3,5-dihydroxy-6,7,8-trimethoxyflavone) allowed a four-fold reduction in 5-fluorouracil (5-FU) dosage while maintaining anti-tumor efficacy in colorectal and pancreatic cancer cell models. Mechanistically, Achyrocline B overrode 5-FU-induced G1/S cell cycle arrest specifically in cancer cells, increased replication stress, and protected non-cancerous cells from 5-FU toxicity. In xenograft models, the combination enhanced tumor apoptosis and preserved intestinal histology compared with 5-FU alone [1]. While direct comparative data with other flavones are not yet available, this clinically relevant adjuvant property has not been reported for the isomeric flavone A or other closely related polymethoxyflavones.

Chemotherapy Adjuvant 5-Fluorouracil Dose Reduction

Tracheal Smooth Muscle Relaxation: Comparable Potency to Aminophylline Among Structurally Related Flavones

In an ex vivo guinea pig tracheal preparation, 3,5-dihydroxy-6,7,8-trimethoxyflavone (compound 5) exhibited a relaxant effect with an EC50 within the range of 69.91 ± 15.32 to 118.72 ± 7.06 µM, comparable to the reference bronchodilator aminophylline (EC50 = 122.03 ± 7.05 µM). Among the seven flavones isolated from Pseudognaphalium liebmannii, compounds 2–5 and 7 were active, while compounds 1 and 6 were inactive, indicating that specific hydroxyl/methoxy substitution patterns are required for tracheal relaxant activity [1]. The target compound further demonstrated dose-dependent phosphodiesterase (PDE) inhibition in vitro, a mechanism not uniformly shared by all active flavones in the series.

Airway Smooth Muscle Relaxation Bronchodilator PDE Inhibition

Moderate Antifungal Activity Against Candida albicans: Differentiated from Kaempferol 3-O-Glucoside in the Same Study

In a microbroth dilution assay, 3,5-dihydroxy-6,7,8-trimethoxyflavone isolated from Helichrysum chasmolycicum exhibited moderate antifungal activity against Candida albicans, whereas the co-isolated major flavonoid kaempferol 3-O-glucoside was inactive under the same conditions [1]. The crude methanol extract of the plant showed antioxidant activity by DPPH (IC50 = 0.92 mg/mL), but the pure compound's individual antioxidant IC50 was not reported.

Antifungal Candida albicans Natural Product

Best Research and Industrial Application Scenarios for 3,5-Dihydroxy-6,7,8-trimethoxyflavone Based on Quantitative Differentiation Evidence


Isomer-Selective Colon Cancer Cytotoxicity Profiling

Researchers studying differential cytotoxicity in colon cancer subtypes should exclusively source 3,5-dihydroxy-6,7,8-trimethoxyflavone (flavone B) rather than its positional isomer flavone A when the experimental focus is on poorly differentiated HCT-116 models (EC50 = 37.50 µM for flavone B vs. 69.99 µM for flavone A). Conversely, for Caco-2 models, flavone A is 6-fold more potent, making correct isomer procurement critical for target validation studies [1].

Pancreatic and Triple-Negative Breast Cancer Drug Discovery

Flavone B is the only isomer from the pair that demonstrates cytotoxicity against MIA PaCa pancreatic cancer cells (EC50 = 33.18 µM) and SK-BR3 triple-negative breast cancer cells (EC50 = 11.06 µM). Drug discovery programs targeting these aggressive, poorly differentiated cancer phenotypes should prioritize this compound over flavone A, which is inactive in these models [1].

5-Fluorouracil Dose-Reduction Adjuvant Therapy Research

For translational oncology teams developing adjuvant strategies to mitigate 5-FU toxicity, 3,5-dihydroxy-6,7,8-trimethoxyflavone (Achyrocline B) offers a validated 4-fold 5-FU dose reduction with preserved efficacy and histological protection of intestinal tissue in xenograft models. This property has not been demonstrated for other polymethoxyflavones, making it the compound of choice for chemotherapy-sparing combination studies [2].

Airway Smooth Muscle Relaxation and PDE Inhibition Studies

Among seven structurally characterized flavones from Pseudognaphalium liebmannii, 3,5-dihydroxy-6,7,8-trimethoxyflavone is one of five active tracheal relaxants with potency comparable to aminophylline and demonstrated PDE inhibition in vitro. Researchers investigating natural bronchodilator mechanisms should select this compound over the inactive analogs (compounds 1 and 6) identified in the same study [3].

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